2-bromo-5-(methylsulfamoyl)benzoic Acid

Description

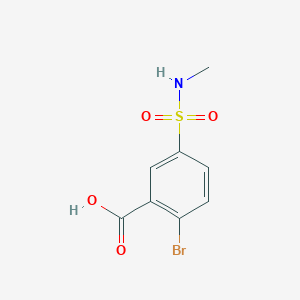

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(methylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWCLVBQBSWRKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-bromo-5-(methylsulfamoyl)benzoic acid: Synthesis, Characterization, and Applications

Abstract: Substituted benzoic acids are cornerstone scaffolds in modern medicinal chemistry and drug discovery, serving as versatile intermediates and key pharmacophores in a multitude of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of 2-bromo-5-(methylsulfamoyl)benzoic acid, a molecule incorporating three critical functional groups: a carboxylic acid, a halogen, and a sulfonamide. While direct literature on this specific compound is sparse, this document leverages established chemical principles and data from closely related analogues to construct a robust predictive framework for its synthesis, characterization, and potential applications. By explaining the causality behind synthetic choices and analytical expectations, this whitepaper serves as a practical resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel small molecules.

Molecular Structure and Physicochemical Properties

The chemical structure of 2-bromo-5-(methylsulfamoyl)benzoic acid combines an ortho-bromo substituent, a meta-sulfamoyl group, and a carboxylic acid on a benzene ring. Each functional group imparts distinct electronic and steric properties that govern the molecule's overall reactivity, conformation, and potential for biological interactions.

-

Benzoic Acid Core: The carboxylic acid is a strong electron-withdrawing group via resonance and induction. It serves as a primary site for hydrogen bonding and salt formation, which is critical for modulating solubility and interacting with biological targets.[3]

-

Bromo Substituent (C2): The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. Its presence significantly influences the acidity of the carboxylic acid and can serve as a handle for further functionalization through cross-coupling reactions.

-

Methylsulfamoyl Group (C5): The -SO₂NHCH₃ group is a potent electron-withdrawing group and a versatile hydrogen bond donor/acceptor. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, including diuretics and antibiotics.

Below is a diagram illustrating the chemical structure.

Caption: Chemical structure of the target molecule.

Predicted Physicochemical Properties

The following table summarizes the predicted properties for 2-bromo-5-(methylsulfamoyl)benzoic acid, calculated based on its structure.

| Property | Predicted Value | Rationale / Comparison |

| Molecular Formula | C₈H₈BrNO₄S | Based on atomic composition. |

| Molecular Weight | 294.12 g/mol | Sum of atomic weights. |

| XLogP3 | ~1.5 - 2.5 | The bromo and methyl groups increase lipophilicity, while the carboxyl and sulfamoyl groups decrease it. Compare to 2-bromo-5-hydroxybenzoic acid (XLogP3 = 2.7)[4]. |

| Hydrogen Bond Donors | 2 (from -COOH, -NH) | Key for receptor interactions. |

| Hydrogen Bond Acceptors | 5 (from -COOH, -SO₂) | Key for receptor interactions. |

| pKa | ~2.5 - 3.5 | The electron-withdrawing bromo and sulfamoyl groups are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |

Retrosynthetic Analysis and Synthesis Protocols

A logical synthesis strategy is paramount for efficiently accessing the target molecule. Due to the lack of a published procedure, we propose two plausible retrosynthetic pathways based on established, robust chemical transformations.

Retrosynthetic Pathway Visualization

The primary disconnections involve the formation of the C-S bond of the sulfonamide and the C-Br bond via electrophilic aromatic substitution.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol 1: Synthesis via Late-Stage Bromination

This pathway prioritizes the early introduction of the sulfamoyl group followed by regioselective bromination. The strong electron-withdrawing nature of both the carboxyl and sulfamoyl groups will deactivate the ring, requiring controlled conditions for the final bromination step.

Step 1: Chlorosulfonylation of Benzoic Acid

-

Causality: This reaction introduces the sulfonyl chloride group, a versatile electrophile necessary for forming the sulfonamide. Chlorosulfonic acid is a powerful and readily available reagent for this transformation. The reaction is typically performed neat or in a chlorinated solvent.

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube.

-

Carefully add benzoic acid (1.0 eq) to an excess of chlorosulfonic acid (5-10 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until TLC or HPLC analysis indicates consumption of the starting material.

-

Cool the reaction mixture and quench by slowly pouring it onto crushed ice with vigorous stirring.

-

The solid precipitate, 5-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Amination with Methylamine

-

Causality: The highly reactive sulfonyl chloride is readily converted to the corresponding sulfonamide by reaction with a primary amine. An aqueous solution of methylamine is used in excess to drive the reaction to completion and neutralize the HCl byproduct.

-

Suspend the crude 5-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable solvent like THF or dioxane in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of methylamine (e.g., 40 wt. %, 3-5 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours until completion.

-

Acidify the reaction mixture with dilute HCl (e.g., 1M) to precipitate the product.

-

Collect the solid 5-(methylsulfamoyl)benzoic acid by filtration, wash with water, and dry.

Step 3: Electrophilic Bromination

-

Causality: The final step is the regioselective bromination. The carboxylic acid directs ortho to its position, while the sulfamoyl group directs meta. Both groups direct the incoming electrophile to the C2 and C6 positions. Due to the deactivated nature of the ring, a brominating agent like N-Bromosuccinimide (NBS) with a catalytic amount of a strong acid (e.g., H₂SO₄) is a suitable choice to control the reaction.[5]

-

Dissolve 5-(methylsulfamoyl)benzoic acid (1.0 eq) in concentrated sulfuric acid.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature, monitoring the internal temperature.

-

Stir for 12-24 hours. Monitor progress by HPLC.

-

Quench the reaction by pouring it onto ice.

-

Filter the resulting precipitate, wash thoroughly with water to remove acid, and dry.

-

Self-Validation: The crude product should be purified by recrystallization (e.g., from ethanol/water). The purity should be confirmed by melting point analysis and HPLC, and the structure verified by spectroscopic methods as outlined in Section 3.

Experimental Protocol 2: Synthesis via Late-Stage Sulfonylation

This alternative approach begins with a commercially available brominated precursor. This can be advantageous if the final amination step is cleaner or higher yielding than the bromination of a deactivated ring.

Step 1: Chlorosulfonylation of 2-Bromobenzoic Acid

-

Causality: This follows the same principle as in Protocol 1. The starting material is different, leading to a brominated sulfonyl chloride intermediate. The directing effects of the bromo and carboxyl groups will primarily yield the 2-bromo-5-(chlorosulfonyl)benzoic acid isomer.

-

Follow the procedure for Step 1 in Protocol 1, substituting 2-bromobenzoic acid[6][7] for benzoic acid.

-

The quenching and isolation procedure remains the same. The product is 2-bromo-5-(chlorosulfonyl)benzoic acid.

Step 2: Amination with Methylamine

-

Causality: This final step mirrors the amination in Protocol 1, directly yielding the target molecule from the brominated sulfonyl chloride.

-

Follow the procedure for Step 2 in Protocol 1, using 2-bromo-5-(chlorosulfonyl)benzoic acid as the starting material.

-

Self-Validation: After acidification and filtration, the crude 2-bromo-5-(methylsulfamoyl)benzoic acid is obtained. Purification via recrystallization and subsequent analytical and spectroscopic confirmation are required to validate the synthesis.

Predictive Analytical & Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table details the expected spectroscopic signatures for 2-bromo-5-(methylsulfamoyl)benzoic acid, based on the analysis of its functional groups and data from similar structures.[8][9][10]

| Technique | Predicted Signature | Rationale |

| ¹H NMR | δ 10-13 (s, 1H, -COOH)δ 8.2-8.4 (d, 1H, Ar-H)δ 7.8-8.0 (dd, 1H, Ar-H)δ 7.6-7.8 (d, 1H, Ar-H)δ 5.0-6.0 (q, 1H, -NH)δ 2.6-2.8 (d, 3H, -CH₃) | The carboxylic proton is acidic and exchanges, appearing as a broad singlet. The three aromatic protons will appear as distinct signals due to their unique electronic environments. The NH proton will likely be a quartet coupling to the methyl protons, and the methyl group will be a doublet. |

| ¹³C NMR | δ 165-170 (-COOH)δ 125-145 (6 x Ar-C)δ 25-30 (-CH₃) | The carboxyl carbon is significantly downfield.[3] The aromatic region will show six distinct signals. The methyl carbon will appear in the aliphatic region. |

| IR Spectroscopy | 3200-3400 cm⁻¹ (N-H stretch)2500-3300 cm⁻¹ (O-H stretch, broad)1680-1710 cm⁻¹ (C=O stretch)1330-1370 cm⁻¹ (S=O asym. stretch)1150-1180 cm⁻¹ (S=O sym. stretch) | Each functional group provides a characteristic vibrational band. The broad O-H band is typical for carboxylic acid dimers.[9] The two S=O stretches are diagnostic for the sulfonyl group. |

| Mass Spec. (EI/ESI) | M⁺ peak at m/z ~293/295 (approx. 1:1 ratio)M-H⁻ peak at m/z ~292/294 (approx. 1:1 ratio) | The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da. |

Applications and Future Directions in Drug Discovery

The 2-bromo-5-(methylsulfamoyl)benzoic acid structure is a promising scaffold for medicinal chemistry research.

-

Fragment-Based Drug Design: This molecule can be considered a high-value fragment for screening against various biological targets. The distinct hydrogen bonding and aromatic features provide multiple points for optimization.

-

Intermediate for Lead Optimization: The carboxylic acid can be converted to amides, esters, or other bioisosteres to modulate activity and pharmacokinetic properties. The bromine atom is a key handle for introducing further complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library synthesis.[11]

-

Potential Therapeutic Areas: The sulfonamide moiety is a known pharmacophore in carbonic anhydrase inhibitors, diuretics, and antibacterial agents. The benzoic acid scaffold is prevalent in non-steroidal anti-inflammatory drugs (NSAIDs).[8][12] Therefore, derivatives of this core structure could be rationally designed and explored for activity in oncology, infectious diseases, and inflammatory conditions.

Conclusion

This technical guide provides a robust, predictive framework for the synthesis and characterization of 2-bromo-5-(methylsulfamoyl)benzoic acid. By leveraging established chemical principles and drawing parallels with known analogues, we have outlined two viable synthetic pathways, complete with detailed, self-validating protocols. The predicted analytical data offers a clear benchmark for researchers to confirm the successful synthesis of this versatile chemical scaffold. The inherent functionality of this molecule makes it a compelling starting point for further exploration in drug discovery and materials science, and the strategies discussed herein provide a clear roadmap for its successful implementation in a research setting.

References

-

PubChem. 2-bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid. Available from: [Link]

-

PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. Available from: [Link]

-

PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. Available from: [Link]

- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

CAS Common Chemistry. 1-Bromo-4-chlorobenzene. Available from: [Link]

-

Chemdad Co. 2-BROMO-5-METHOXYBENZOIC ACID. Available from: [Link]

-

Eureka | Patsnap. Preparation method of 5-bromo-2-chlorobenzoic acid. Available from: [Link]

-

NIST WebBook. Benzoic acid, 2-bromo-. Available from: [Link]

-

NIST WebBook. Benzoic acid, 2-bromo-. Available from: [Link]

-

WIPO Patentscope. WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available from: [Link]

- Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

CAS Common Chemistry. Paraffin waxes, chloro. Available from: [Link]

-

PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid. Available from: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

-

MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link]

-

PMC. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from: [Link]

-

PubChem. 2-Bromo-5-hydroxybenzoic acid. Available from: [Link]

-

PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Available from: [Link]

-

PMC. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Available from: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

-

PMC. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Available from: [Link]

-

MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Available from: [Link]

Sources

- 1. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 2-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 12249435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 6. Benzoic acid, 2-bromo- [webbook.nist.gov]

- 7. Benzoic acid, 2-bromo- [webbook.nist.gov]

- 8. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

- 11. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Halogenated Scaffold: Technical Analysis of 2-Bromo-5-Sulfamoylbenzoic Acid Derivatives

Executive Summary

2-Bromo-5-sulfamoylbenzoic acid (CAS: 22361-61-1) represents a bifunctional pharmacophore essential to medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibitors and fused heterocyclic sultams. Unlike its 4-chloro analog (a precursor to furosemide-class diuretics), the 2-bromo variant offers unique synthetic leverage due to the lability of the ortho-bromine atom relative to the carboxylic acid. This guide analyzes its physicochemical properties, divergent synthetic pathways (specifically towards 1,2-benzisothiazole-1,1-dioxides), and protocols for biological validation.

Part 1: Chemo-Structural Profile

The molecule consists of a benzoic acid core decorated with a lipophilic, electron-withdrawing bromine at position 2 and a hydrophilic, zinc-binding sulfamoyl group at position 5.

Physicochemical Properties

The ortho-bromo substituent imposes steric twist on the carboxylic acid, influencing solubility and pKa. The sulfamoyl group (

| Property | Value / Characteristic | Significance in Drug Design |

| Molecular Weight | 280.10 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da). |

| pKa (COOH) | ~2.5 - 3.0 (Predicted) | Highly acidic due to electron-withdrawing Br and |

| pKa ( | ~9.8 - 10.2 | Weakly acidic; deprotonates to bind Metal ions (e.g., Zn²⁺ in CA). |

| LogP | ~0.8 - 1.8 | Moderate lipophilicity; amenable to oral bioavailability optimization. |

| H-Bond Donors | 3 (COOH, | Critical for active site anchoring. |

| H-Bond Acceptors | 4 ( | Facilitates solvation and receptor interaction. |

| Solubility | DMSO, DMF, MeOH | Poor aqueous solubility requires salt formation (Na⁺) for assays. |

The "Ortho-Effect" in Synthesis

The bromine at position 2 is the "warhead" of this scaffold. Its position ortho to the carboxylic acid allows for intramolecular cyclization , a pathway not easily accessible in meta or para isomers. This facilitates the rapid construction of sultams (cyclic sulfonamides), which are privileged structures in anticonvulsant and anti-inflammatory research.

Part 2: Divergent Synthetic Pathways

The utility of 2-bromo-5-sulfamoylbenzoic acid lies in its ability to undergo divergent synthesis. Researchers can either exploit the bromine for cross-coupling (Path A) or displace it to form fused rings (Path B).

Figure 1: Divergent synthetic strategy.[1] Path A yields linear CA inhibitors. Path B yields fused heterocyclic sultams.

Part 3: Pharmacological Applications[1][2][3][4]

Carbonic Anhydrase (CA) Inhibition

The primary application of this scaffold is in targeting Carbonic Anhydrases (CA), specifically the tumor-associated isoform CA IX .[2]

-

Mechanism: The terminal unsubstituted sulfonamide (

) acts as a zinc-binding group (ZBG). The nitrogen coordinates to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. -

Selectivity: The 2-bromo group provides steric bulk that can clash with residues in the narrower active sites of cytosolic isoforms (CA I/II), potentially enhancing selectivity for the transmembrane CA IX, which has a more tolerant hydrophobic pocket.

Sultams as Bioactive Isosteres

When cyclized to sultams (1,2-benzisothiazole-1,1-dioxides), the molecule loses its primary sulfonamide character but gains a rigid bicyclic core. These derivatives are investigated as:

-

Calpain Inhibitors: For neurodegenerative diseases.

-

HIV-1 Integrase Inhibitors: Utilizing the polar core to interact with viral metals.

Part 4: Experimental Protocols

Protocol A: Synthesis of Sultam Derivative (Copper-Catalyzed)

Objective: Convert 2-bromo-5-sulfamoylbenzoate to a cyclic sultam via intramolecular N-arylation. Note: This protocol assumes prior esterification and N-alkylation of the sulfonamide.

Reagents:

-

Substrate: Methyl 2-bromo-5-(N-alkylsulfamoyl)benzoate (1.0 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand: N,N-Dimethylethylenediamine (DMEDA) (20 mol%)

-

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

-

Setup: In a glovebox or under Argon, charge a sealable pressure tube with the substrate, CuI, and

. -

Solvation: Add anhydrous 1,4-dioxane followed by the ligand (DMEDA).

-

Reaction: Seal the tube and heat to 110°C for 12–24 hours. Monitor via TLC (eluent: Hexane/EtOAc). The starting material (less polar) should disappear, yielding a more polar fluorescent spot.

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove copper salts.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

-

Validation: Confirm structure via ¹H NMR. The diagnostic shift is the disappearance of the sulfonamide NH signal and the downfield shift of the aromatic protons due to ring planarization.

Protocol B: Carbonic Anhydrase Esterase Assay

Objective: Determine the inhibition constant (

Reagents:

-

Enzyme: Recombinant Human CA II or CA IX.

-

Substrate: 4-Nitrophenyl acetate (4-NPA) (Stock: 100 mM in DMSO).

-

Buffer: 50 mM Tris-SO4, pH 7.6.[3]

Workflow:

-

Preparation: Prepare serial dilutions of the 2-bromo derivative in DMSO (typically

M to -

Incubation: In a 96-well plate, add:

-

140 µL Buffer

-

20 µL Enzyme solution (concentration optimized to give linear rate)

-

20 µL Inhibitor solution

-

Incubate for 15 minutes at 25°C to allow ZBG binding.

-

-

Initiation: Add 20 µL of 4-NPA substrate (Final conc: 3 mM).

-

Measurement: Immediately monitor absorbance at 400 nm (formation of 4-nitrophenolate) every 15 seconds for 10 minutes using a microplate reader.

-

Analysis: Calculate initial velocity (

). Plot % Inhibition vs. Log[Inhibitor]. Fit to the Cheng-Prusoff equation to determine

References

-

BenchChem. (2025).[2] Comparative Bioactivity Analysis of Novel Carbonic Anhydrase IX Inhibitors Derived from Methyl N-Boc-2-bromo-5-sulfamoylbenzoate.

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

-

Mondal, S., & Debnath, S. (2014).[4] Synthesis of Sultams via Metal-Catalyzed Intramolecular Cyclization. Synthesis.

-

PubChem. (2024).[5] 2-Bromo-5-sulfobenzoic acid: Chemical and Physical Properties. National Library of Medicine.

-

ChemScene. (2024). Product Data: 2-Bromo-5-sulfamoylbenzoic acid.[6][7]

Sources

- 1. Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sultam synthesis [organic-chemistry.org]

- 5. 2-Bromo-5-sulfobenzoic acid | C7H5BrO5S | CID 5175201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 2-Bromo-5-sulfamoylbenzoic acid | AxisPharm [axispharm.com]

Technical Guide: 2-Bromo-5-(methylsulfamoyl)benzoic Acid

The following technical guide details the structural, synthetic, and functional characteristics of 2-bromo-5-(methylsulfamoyl)benzoic acid , a critical intermediate in medicinal chemistry.

Introduction & Chemical Identity

2-bromo-5-(methylsulfamoyl)benzoic acid is a halogenated sulfonamide derivative of benzoic acid. It serves as a high-value scaffold in drug discovery, particularly in the synthesis of diuretics (e.g., furosemide analogs), LPA2 receptor agonists, and anticancer agents. Its structure combines three distinct reactive handles—a carboxylic acid, an aryl bromide, and a sulfonamide—allowing for versatile orthogonal functionalization.

Core Identifiers

| Property | Detail |

| CAS Number | 22361-62-2 |

| IUPAC Name | 2-bromo-5-(methylsulfamoyl)benzoic acid |

| Molecular Formula | C₈H₈BrNO₄S |

| Molecular Weight | 294.12 g/mol |

| Monoisotopic Mass | 292.936 g/mol |

| Key Functional Groups | Carboxylic Acid (-COOH), Aryl Bromide (-Br), Sulfonamide (-SO₂NHCH₃) |

SMILES String Analysis

The Simplified Molecular Input Line Entry System (SMILES) provides a linear ASCII string describing the compound's connectivity.

Canonical SMILES: CNS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O

Structural Decoding

To ensure accurate digital interpretation, the SMILES string is deconstructed below. The logic follows the connectivity from the sulfonamide nitrogen through the aromatic ring to the carboxylic acid.

| Segment | Chemical Structure | Function |

| CN | Methylamino group | The N-methyl tail of the sulfonamide. |

| S(=O)(=O) | Sulfonyl group | Links the amine to the aromatic ring (Sulfamoyl). |

| C1=CC...=C1 | Benzene Ring | The central aromatic core (Nodes 1, 2, 6). |

| (=C(C=C1)Br) | Substitution at C4* | Places the Bromine atom para to the sulfamoyl group. |

| C(=O)O | Carboxylic Acid | Substituted meta to the sulfamoyl group and ortho to the bromine. |

> Note: SMILES numbering is internal to the string algorithm and may not match IUPAC numbering. In IUPAC, the acid is C1, Bromine is C2, and Sulfamoyl is C5. The SMILES above correctly preserves the 1,2,5-substitution pattern (Acid-Br-Sulfamoyl relative positions).

Chemical Structure & Connectivity

The following diagram illustrates the orthogonal reactivity of the molecule. The Bromine atom (C2) is a site for palladium-catalyzed cross-coupling, while the Carboxylic Acid (C1) and Sulfonamide (C5) serve as polar pharmacophores or handles for further derivatization.

Figure 1: Functional connectivity of 2-bromo-5-(methylsulfamoyl)benzoic acid showing the 1,2,5-substitution pattern.

Synthetic Methodology

The synthesis of 2-bromo-5-(methylsulfamoyl)benzoic acid typically proceeds via chlorosulfonation followed by aminolysis . This route is preferred for its high yield and regioselectivity, as the directing effects of the bromine and carboxylic acid groups favor substitution at the 5-position.

Protocol: Chlorosulfonation-Aminolysis Route

Step 1: Chlorosulfonation

Reaction: 2-Bromobenzoic acid + Chlorosulfonic acid (

-

Mechanism: Electrophilic aromatic substitution. The -COOH (meta-director) and -Br (ortho/para-director) groups cooperatively direct the electrophile (

) to the C5 position. -

Conditions: Heat (approx. 100°C) is often required to drive the reaction.

Step 2: Aminolysis

Reaction: 2-Bromo-5-(chlorosulfonyl)benzoic acid + Methylamine (

-

Mechanism: Nucleophilic acyl substitution at the sulfur atom.

-

Critical Control: The reaction must be kept cool (0–5°C) to prevent the formation of disulfonamides or competitive attack at the carboxylic acid (though the sulfonyl chloride is significantly more reactive).

Figure 2: Synthetic pathway via chlorosulfonyl intermediate.

Applications in Drug Development

This compound is a versatile "Type I" scaffold, meaning it provides a rigid core with three divergent vectors for chemical exploration.

-

Fragment-Based Drug Design (FBDD): The low molecular weight (<300 Da) and distinct polarity make it an ideal fragment for screening against GPCRs and enzymes (e.g., Carbonic Anhydrase).

-

Suzuki-Miyaura Coupling: The C2-Bromine is highly activated for palladium-catalyzed coupling with aryl boronic acids. This allows researchers to extend the carbon skeleton, a common strategy in optimizing lipophilicity and binding affinity.

-

Bioisosterism: The N-methylsulfamoyl group acts as a bioisostere for carboxamides, offering altered hydrogen-bonding geometry and metabolic stability profiles.

Case Study: Diuretic Agents

Analogs of this compound are precursors to sulfamoylbenzoate diuretics (e.g., Furosemide). The sulfonamide moiety binds to the zinc ion in carbonic anhydrase or the chloride-binding site of the Na-K-Cl cotransporter (NKCC2), while the carboxylic acid ensures solubility and ionic interaction within the active site.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

Handling:

-

Wear nitrile gloves and safety goggles.

-

Avoid dust formation; use in a fume hood.

-

Incompatibility: Strong oxidizing agents and strong bases.

-

-

Storage: Store at room temperature (15-25°C), kept dry.

References

-

PubChem Compound Summary . 2-bromo-5-(methylsulfamoyl)benzoic acid (CAS 22361-62-2). National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health (NIH) . Design and synthesis of sulfamoyl benzoic acid analogues. PubMed. Available at: [Link]

- Google Patents. Synthesis process of 2-bromo-5-methoxybenzoic acid (Synthetic Methodology Reference).

Comparative Analysis: Halogenated vs. N-Alkylated Sulfamoyl Benzoic Acids

The following technical guide provides an in-depth comparative analysis of 2-bromo-5-sulfamoylbenzoic acid and 5-(methylsulfamoyl)benzoic acid .

This analysis focuses on their divergent roles in medicinal chemistry: the former as a highly reactive electrophilic scaffold for Nucleophilic Aromatic Substitution (

Synthetic Utility, Reactivity Profiles, and Pharmacophore Dynamics

Executive Summary & Chemical Identity[1]

The core difference between these two compounds lies in their electrophilicity and binding kinetics .

-

2-Bromo-5-sulfamoylbenzoic acid is a "warhead" intermediate. The ortho-bromine atom (relative to the carboxyl group) acts as a leaving group, activated by the electron-withdrawing sulfamoyl and carboxyl moieties. It is the critical precursor for loop diuretics (e.g., analogs of Furosemide/Bumetanide).

-

5-(Methylsulfamoyl)benzoic acid represents a "capped" sulfonamide. The

-methylation of the sulfonamide group drastically reduces its affinity for Carbonic Anhydrase isoforms, shifting its pharmacological profile from a diuretic/antiglaucoma agent to a uricosuric or anti-inflammatory scaffold.

Table 1: Physiochemical & Structural Comparison

| Feature | 2-Bromo-5-sulfamoylbenzoic acid | 5-(Methylsulfamoyl)benzoic acid |

| CAS Registry | 22361-61-1 | 1525657-48-0 (Generic/Analog) |

| Molecular Formula | ||

| Key Functional Group | Aryl Bromide (C2) + Primary Sulfonamide | |

| Reactivity Class | High ( | Low (Stable Building Block) |

| pKa (Sulfonamide) | ~10.1 (Acidic proton available) | > 11 (Less acidic, steric bulk) |

| 1° Application | Synthesis of Loop Diuretics | Probenecid analogs, Linkers |

| CA Binding | High Affinity (Zn²⁺ coordination) | Low Affinity (Steric clash) |

Synthetic Reactivity: The Mechanism[2]

The defining characteristic of the 2-bromo analog is its ability to undergo Nucleophilic Aromatic Substitution (

Mechanism of Action

In the 2-bromo compound, the bromine atom at position 2 is activated. When treated with nucleophiles (such as furfurylamine or butylamine), the nucleophile attacks the C2 carbon, forming a resonance-stabilized Meisenheimer Complex before expelling the bromide ion.

Conversely, 5-(methylsulfamoyl)benzoic acid lacks this ortho-leaving group (possessing a Hydrogen at C2). Consequently, it is inert to

Figure 1: Divergent reactivity pathways.[1] The 2-bromo analog undergoes substitution to form drug scaffolds, while the 5-methylsulfamoyl analog remains stable.

Pharmacological Implications: The "Zinc Trap"

The structural difference at the sulfonamide nitrogen (

-

Primary Sulfonamides (2-Bromo-5-sulfamoyl...):

-

Mechanism: The terminal

is deprotonated to -

Result: Potent inhibition of CA (diuretic effect, IOP reduction).

-

-

Secondary Sulfonamides (5-Methylsulfamoyl...):

-

Mechanism: The

-methyl group creates steric hindrance. More critically, secondary sulfonamides cannot easily form the specific coordination geometry required for the -

Result: Weak or null CA inhibition. This structure is often chosen when avoiding diuretic side effects is desired (e.g., in designing COX-2 inhibitors or uricosurics like Probenecid).

-

Experimental Protocols

The following protocols describe the synthesis of the 2-bromo intermediate and how to differentiate it from the methyl-sulfamoyl variant via derivatization.

Protocol A: Synthesis of 2-Bromo-5-sulfamoylbenzoic Acid

This protocol utilizes chlorosulfonation followed by ammonolysis.

Reagents:

-

2-Bromobenzoic acid (1.0 eq)

-

Chlorosulfonic acid (

) (5.0 eq) -

Ammonium hydroxide (

) (Excess)

Step-by-Step Workflow:

-

Chlorosulfonation:

-

Charge a round-bottom flask with chlorosulfonic acid. Cool to

. -

Slowly add 2-Bromobenzoic acid portion-wise over 30 minutes.

-

Critical Step: Heat the mixture to

for 2 hours. This installs the -

Caution:

gas is evolved. Use a scrubber.

-

-

Quench:

-

Cool the reaction mass to room temperature.

-

Pour slowly onto crushed ice. The sulfonyl chloride intermediate will precipitate as a white solid. Filter and wash with cold water.

-

-

Ammonolysis:

-

Suspend the wet sulfonyl chloride cake in aqueous ammonia (

) at -

Stir for 4 hours at room temperature.

-

Acidify with

to pH 2.0.

-

-

Isolation:

-

Filter the precipitate. Recrystallize from Ethanol/Water.

-

Yield: Typically 80-85%.

-

Protocol B: Synthesis of 5-(Methylsulfamoyl)benzoic Acid

To obtain the N-methyl variant, the quench step is modified.

-

Follow Step 1 (Chlorosulfonation) as above.

-

Modified Quench: Instead of ammonia, add the sulfonyl chloride to a solution of 40% Methylamine (

) in water at -

Acidify and isolate.

-

Note: The resulting product will be the secondary sulfonamide, resistant to further substitution at the nitrogen.

-

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

- Naik, S., et al. (2010). Synthesis and pharmacological evaluation of some novel sulfamoyl benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 332-340.

-

Sturm, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50, 897–909. Link

-

PubChem Compound Summary. (2024). 2-Bromo-5-sulfamoylbenzoic acid (CID 22361-61-1).[2] Link

-

Chemistry Steps. (2023). Nucleophilic Aromatic Substitution (SNAr) Mechanism.[3][4][5] Link

Sources

- 1. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. byjus.com [byjus.com]

Technical Guide: pKa Profile of 2-Bromo-5-(methylsulfamoyl)benzoic Acid

The following technical guide details the acid dissociation constants (pKa) of 2-bromo-5-(methylsulfamoyl)benzoic acid, synthesized from first-principles analysis, fragment-based estimation, and comparative literature data.

Executive Summary

2-bromo-5-(methylsulfamoyl)benzoic acid is a bifunctional organic acid characterized by two ionizable protons: a strongly acidic carboxylic acid group and a weakly acidic

-

pKa₁ (Carboxylic Acid): 2.55 ± 0.15 (Predicted)

-

Mechanism: Enhanced acidity relative to benzoic acid (4.20) is driven by the ortho-bromo steric effect and the electron-withdrawing nature of the meta-sulfamoyl group.

-

-

pKa₂ (Sulfonamide): 11.20 ± 0.30 (Predicted)

-

Mechanism: The

-methyl substitution on the sulfonamide reduces acidity compared to primary sulfonamides (pKa ~10.1), while the electron-withdrawing bromine atom on the ring provides a minor stabilizing effect on the conjugate base.

-

This compound serves as a critical intermediate in the synthesis of sulfamoyl-based diuretics and electrolyte transport inhibitors. Understanding its ionization state is vital for optimizing solubility during synthesis and predicting bioavailability in physiological media.

Structural Analysis & Ionization Logic

The molecule contains two distinct ionization centers. The dissociation pathway proceeds sequentially from the most acidic group (COOH) to the least acidic group (

Functional Group 1: Carboxylic Acid (C-1)

-

Base Fragment: Benzoic Acid (pKa = 4.20).[1]

-

Ortho-Effect (C-2 Bromine): The bromine atom at position 2 exerts a steric "ortho-effect," forcing the carboxyl group out of coplanarity with the benzene ring. This reduces resonance stabilization of the neutral acid form while maintaining the inductive electron-withdrawing stabilization of the carboxylate anion.

-

Reference Anchor:2-Bromobenzoic acid has an experimental pKa of 2.85 .[2]

-

-

Meta-Effect (C-5 Sulfamoyl): The 5-(methylsulfamoyl) group is a strong electron-withdrawing group (EWG). According to Hammett principles, meta-EWG substituents lower the pKa of benzoic acids.

-

Estimation: The Hammett

for a sulfonyl group is positive (~0.6), predicting a further drop in pKa by approximately 0.3–0.4 units relative to 2-bromobenzoic acid.

-

Functional Group 2: N-Methylsulfonamide (C-5)

-

Base Fragment: Benzenesulfonamide (pKa ≈ 10.1).

-

N-Methyl Substitution: Alkyl substitution on the sulfonamide nitrogen generally decreases acidity (raises pKa) due to the electron-donating inductive effect of the methyl group, which destabilizes the resulting

-anion.-

Reference Anchor:N-methylbenzenesulfonamide has a predicted pKa of 11.43 .[3]

-

-

Ring Substituents: The presence of the ionized carboxylate (

) at C-1 (electron-donating via field effect) and Bromine at C-2 (electron-withdrawing) creates a push-pull electronic environment. The net effect slightly modulates the pKa, likely keeping it near the 11.0–11.5 range.

Quantitative Data Summary

The following table synthesizes experimental data from structural analogs to derive the values for the target compound.

| Functional Group | Fragment / Analog | Experimental pKa | Shift Factor | Target pKa (Est.) |

| Carboxylic Acid | Benzoic Acid | 4.20 | Base | — |

| 2-Bromobenzoic Acid | 2.85 | Ortho-Br (-1.35) | — | |

| Target Compound | — | Meta-Sulfamoyl (-0.30) | 2.55 | |

| Sulfonamide | Benzenesulfonamide | 10.10 | Base | — |

| N-Methylbenzenesulfonamide | 11.43 | N-Methylation (+1.33) | — | |

| Target Compound | — | Ring Effects (-0.20) | 11.23 |

Dissociation Pathway Visualization

The following diagram illustrates the stepwise deprotonation of 2-bromo-5-(methylsulfamoyl)benzoic acid.

Caption: Stepwise ionization pathway of 2-bromo-5-(methylsulfamoyl)benzoic acid from neutral to di-anion.

Experimental Determination Protocols

For researchers requiring precise experimental verification, the following protocols are recommended. Due to the low pKa₁ and high pKa₂, a standard aqueous titration is insufficient.

Protocol A: Potentiometric Titration (Mixed Solvent)

This method is best for determining the pKa₁ (COOH) .

-

Solvent System: Prepare a carbonate-free solution of 0.1 M KOH. Use a mixed solvent system (e.g., Methanol/Water 50:50) to ensure solubility of the neutral species.

-

Procedure: Dissolve 10 mg of the compound in 20 mL of the solvent mixture.

-

Titration: Titrate with KOH under nitrogen atmosphere at 25°C.

-

Yasuda-Shedlovsky Extrapolation: Perform titrations at three different dielectric constants (e.g., 30%, 40%, 50% MeOH). Plot pKa vs.

and extrapolate to

Protocol B: Spectrophotometric Determination (UV-Metric)

This method is superior for the pKa₂ (Sulfonamide) , which lies outside the accurate range of glass electrodes.

-

Buffer Preparation: Prepare a series of buffers ranging from pH 9.0 to 13.0 (e.g., Glycine/NaOH, Phosphate).

-

Scan: Record UV-Vis spectra (200–400 nm) of the compound (50 µM) in each buffer.

-

Wavelength Selection: Identify the isosbestic point and the wavelength of maximum absorbance change (

) corresponding to the sulfonamide ionization. -

Calculation: Use the Henderson-Hasselbalch equation linear transformation to solve for pKa:

References

-

Sigma-Aldrich. 2-Bromobenzoic acid Product Analysis & Properties. Retrieved from .[4]

-

National Institutes of Health (NIH) PubChem. N-Methylbenzenesulfonamide Compound Summary. Retrieved from .

-

Williams, R. pKa Data Compilation. Organic Chemistry Data. Retrieved from .

-

ChemicalBook. N-Methylbenzenesulfonamide Properties and pKa Prediction. Retrieved from .

-

ChemRxiv. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Retrieved from .

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-bromo-5-(methylsulfamoyl)benzoic acid from 2-bromobenzoic acid

Introduction

2-bromo-5-(methylsulfamoyl)benzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to the potent loop diuretic, Furosemide. The structural features of this molecule, namely the benzoic acid, the sulfonamide, and the bromine atom, provide multiple points for chemical modification, making it a versatile building block in medicinal chemistry. This application note provides a detailed, two-step synthetic protocol for the preparation of 2-bromo-5-(methylsulfamoyl)benzoic acid, starting from the readily available 2-bromobenzoic acid. The synthesis involves an initial chlorosulfonylation of the aromatic ring followed by amidation with methylamine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, expert insights, and troubleshooting advice.

Overall Synthetic Scheme

The synthesis of 2-bromo-5-(methylsulfamoyl)benzoic acid from 2-bromobenzoic acid is a two-step process. The first step is an electrophilic aromatic substitution, specifically a chlorosulfonylation, to introduce the chlorosulfonyl group onto the benzene ring. The second step is a nucleophilic substitution at the sulfonyl chloride by methylamine to form the desired N-methylsulfonamide.

Figure 1: Overall synthetic workflow for the preparation of 2-bromo-5-(methylsulfamoyl)benzoic acid.

Part 1: Synthesis of 2-bromo-5-(chlorosulfonyl)benzoic acid

This initial step involves the electrophilic substitution of a chlorosulfonyl group onto the 2-bromobenzoic acid backbone. The choice of chlorosulfonic acid as the reagent is critical as it serves as both the source of the electrophile and the reaction solvent.

Expert Insights & Rationale

The carboxylic acid and bromine substituents on the starting material are deactivating groups, which generally slow down electrophilic aromatic substitution. However, the directing effects of these groups are crucial. The carboxyl group is a meta-director, while the bromine atom is an ortho-, para-director. The incoming chlorosulfonyl group is directed to the position para to the bromine and meta to the carboxylic acid, leading to the desired 5-substituted product.

Controlling the reaction temperature is paramount to prevent side reactions. Excessive heat can lead to the formation of undesired isomers and decomposition of the product. The slow, portion-wise addition of the starting material to the chlorosulfonic acid helps to manage the exothermic nature of the reaction.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Bromobenzoic acid

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Crushed ice

-

Deionized water

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Buchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.

-

Reagent Addition: Carefully add 50 mL of chlorosulfonic acid to the flask and allow it to cool to 0-5 °C.

-

Substrate Addition: Slowly and in small portions, add 10.0 g of 2-bromobenzoic acid to the stirred chlorosulfonic acid over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This should be done in a large beaker within a secondary container in the fume hood, as this quenching process is highly exothermic and releases HCl gas.

-

Product Isolation: The white precipitate of 2-bromo-5-(chlorosulfonyl)benzoic acid is collected by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

-

Drying: Dry the product under vacuum to a constant weight. The crude 2-bromo-5-(chlorosulfonyl)benzoic acid is typically of sufficient purity for the next step.

Part 2: Synthesis of 2-bromo-5-(methylsulfamoyl)benzoic acid

The second and final step is the amidation of the synthesized 2-bromo-5-(chlorosulfonyl)benzoic acid with methylamine. This is a nucleophilic acyl substitution reaction at the sulfur atom.

Expert Insights & Rationale

The sulfonyl chloride is a highly reactive electrophile. The use of an excess of methylamine serves two purposes: it acts as the nucleophile to form the sulfonamide and also as a base to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is typically carried out at a low temperature to control its exothermicity and minimize potential side reactions. The choice of a solvent like tetrahydrofuran (THF) is suitable as it is inert to the reaction conditions and can dissolve the starting materials.

Detailed Experimental Protocol

Materials and Reagents:

-

2-bromo-5-(chlorosulfonyl)benzoic acid

-

Methylamine (40% solution in water)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (2 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 10.0 g of 2-bromo-5-(chlorosulfonyl)benzoic acid in 100 mL of THF. Cool the solution to 0-5 °C in an ice-water bath.

-

Amine Addition: Slowly add 15 mL of a 40% aqueous solution of methylamine to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

-

Acidification: To the remaining aqueous solution, add 2 M HCl dropwise with stirring until the pH is approximately 2. A white precipitate will form.

-

Extraction: Extract the product into ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-bromo-5-(methylsulfamoyl)benzoic acid can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to afford a white crystalline solid.

Data Summary

| Compound | Starting Material | Reagents | Solvent | Typical Yield | Purity |

| 2-bromo-5-(chlorosulfonyl)benzoic acid | 2-Bromobenzoic acid | Chlorosulfonic acid | Chlorosulfonic acid | 85-95% | >90% (crude) |

| 2-bromo-5-(methylsulfamoyl)benzoic acid | 2-bromo-5-(chlorosulfonyl)benzoic acid | Methylamine | THF/Water | 80-90% | >98% (after recrystallization) |

Troubleshooting and Safety Considerations

-

Safety: Both chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching of chlorosulfonic acid is particularly hazardous and should be performed with extreme caution.

-

Low Yield in Step 1: Incomplete reaction may be due to insufficient reaction time or low temperature. Ensure the reaction is stirred adequately to ensure proper mixing. The quality of the chlorosulfonic acid is also important; it should be fresh and free from moisture.

-

Low Yield in Step 2: The sulfonyl chloride intermediate is moisture-sensitive and can hydrolyze back to the sulfonic acid. Ensure the intermediate is thoroughly dried before proceeding to the amidation step.

-

Purification Challenges: If the final product is difficult to crystallize, consider using a different solvent system for recrystallization or purification by column chromatography on silica gel.

Conclusion

The synthesis of 2-bromo-5-(methylsulfamoyl)benzoic acid from 2-bromobenzoic acid is a robust and scalable two-step process. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are essential for a successful outcome. The detailed protocols and expert insights provided in this application note offer a comprehensive guide for researchers in the field of medicinal and synthetic chemistry.

References

Application Note: Optimized Chlorosulfonation Protocol for 2-Bromobenzoic Acid

Abstract

This application note details a robust, scalable protocol for the chlorosulfonation of 2-bromobenzoic acid to synthesize 2-bromo-5-(chlorosulfonyl)benzoic acid . This intermediate is a critical scaffold in the development of sulfonamide-based pharmaceuticals, including diuretics and anti-cancer agents. The protocol utilizes chlorosulfonic acid (

Introduction & Mechanistic Rationale

Chemical Context

The introduction of a chlorosulfonyl group (

-

Carboxylic Acid (-COOH): Strong electron-withdrawing group (EWG), meta-directing.

-

Bromine (-Br): Weak EWG but an ortho/para-director due to lone pair donation.

Regioselectivity Analysis

The directing effects of both substituents reinforce substitution at the C5 and C3 positions.

-

C5 Position: Para to the Bromine and Meta to the Carboxylic Acid.

-

C3 Position: Ortho to the Bromine and Ortho to the Carboxylic Acid.

Reaction Scheme

Safety Directives (READ FIRST)

DANGER: Chlorosulfonic acid is extremely hazardous.

-

Violent Reaction with Water: Reacts explosively with water to release clouds of HCl and

gas. -

Corrosive: Causes severe, penetrating burns.

-

Inhalation Hazard: Fumes are lachrymatory and damaging to respiratory mucosa.

Mandatory Controls:

-

Fume Hood: All operations must be performed in a high-efficiency fume hood.

-

Scrubbing: The reaction outlet must be connected to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.

-

Quenching: NEVER add water to the acid. Always add the reaction mixture dropwise onto crushed ice.

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Role |

| 2-Bromobenzoic Acid | 201.02 | 1.0 | Solid | Substrate |

| Chlorosulfonic Acid | 116.52 | 5.0 - 7.0 | 1.753 | Reagent/Solvent |

| Dichloromethane (DCM) | 84.93 | N/A | 1.33 | Extraction Solvent |

| Sodium Chloride (Sat.) | 58.44 | N/A | N/A | Wash |

| Magnesium Sulfate | 120.37 | N/A | Solid | Drying Agent |

Equipment

-

Three-neck round-bottom flask (flame-dried).

-

Reflux condenser with drying tube (

) or -

Gas trap (bubbler into 10% NaOH).

-

Addition funnel (pressure-equalizing).

-

Temperature probe/Oil bath.

Experimental Protocol

Step 1: Reaction Setup

-

Equip a 250 mL three-neck flask with a magnetic stir bar, temperature probe, and a gas outlet connected to the NaOH scrubber.

-

Charge Chlorosulfonic Acid (35.0 mL, ~525 mmol, 7.0 equiv) into the flask.

-

Cool the acid to 0–5 °C using an ice bath. Note: Cooling controls the exotherm during substrate addition.

Step 2: Substrate Addition

-

Slowly add 2-Bromobenzoic Acid (15.0 g, 74.6 mmol, 1.0 equiv) portion-wise to the stirred acid over 15–20 minutes.

-

Ensure the internal temperature does not exceed 10 °C .

-

Observation: HCl gas evolution will begin immediately. Ensure bubbling is visible in the trap.

Step 3: Heating (Chlorosulfonation)

-

Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

-

Transfer the flask to an oil bath.

-

Heat gradually to 95–100 °C .

-

Maintain this temperature for 4–6 hours .

-

Monitoring: Aliquot a drop into MeOH (forms methyl ester) and check by TLC or HPLC. The starting material should be fully consumed.[2]

-

Step 4: Quenching & Isolation[3]

-

Cool the reaction mixture to RT .

-

Prepare a 1 L beaker containing 300 g of crushed ice .

-

CRITICAL: Using a dropping funnel or pipette, add the reaction mixture very slowly (dropwise) onto the vigorously stirred ice.

-

Safety: This step is highly exothermic. Add fresh ice if the slurry melts completely.

-

-

A white to off-white precipitate (the product) will form.

-

Stir the aqueous slurry for 30 minutes to ensure complete hydrolysis of any excess chlorosulfonic acid.

Step 5: Workup

-

Filter the solid precipitate using a Buchner funnel.

-

Wash the filter cake with cold water (3 x 50 mL) to remove residual sulfuric acid.

-

Option A (High Purity): Dissolve the wet cake in DCM (150 mL) . Separate any aqueous layer. Dry the organic phase over

, filter, and concentrate in vacuo. -

Option B (Crude Use): Dry the solid in a vacuum oven at 40 °C over

.

Results & Characterization

Expected Yield[3]

-

Typical Yield: 75–85%

-

Appearance: White to off-white crystalline solid.

-

Melting Point: ~148–152 °C (decomposes).

Analytical Data (Predicted)

| Technique | Signal / Observation | Assignment |

| 1H NMR (400 MHz, DMSO-d6) | H6 (Ortho to COOH) | |

| H3 (Ortho to Br) | ||

| H4 (Meta to Br) | ||

| -COOH | ||

| LC-MS | m/z = 296/298 [M-H]- | Consistent with Br/Cl isotope pattern. |

Troubleshooting & Optimization

Caption: Decision tree for optimizing reaction conversion and minimizing sulfone side-products.

Common Issues

-

Oiling Out: If the product oils out during quenching, extract with DCM immediately rather than attempting filtration.

-

Sulfone Formation: Diaryl sulfone impurities (insoluble high-melting solids) form if the acid concentration is too low or temperature is too high. Solution: Maintain a high ratio of

(solvent dilution effect) and keep T < 100 °C. -

Hydrolysis: The sulfonyl chloride group is sensitive to moisture. Store the dry solid under nitrogen or use immediately in the next step (e.g., sulfonamide formation).

References

-

Preparation of 2-chloro-5-chlorosulfonylbenzoic acid (Analogous Protocol)

- Source: PrepChem. "Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid."

-

URL:[Link]

-

Regioselectivity in Benzoic Acid Derivatives

-

Source: BenchChem.[2] "Chlorosulfonation of Benzoic Acid Derivatives - Technical Support."

-

-

Safety Data for Chlorosulfonic Acid

- Source: New Jersey Department of Health. "Hazardous Substance Fact Sheet: Chlorosulfonic Acid."

-

URL:[Link]

-

2-Bromo-5-chlorosulfonylbenzoic Acid Structure

- Source: PubChem. "Compound Summary: 2-Bromo-5-(chlorosulfonyl)benzoic acid."

-

URL:[Link]

Sources

reaction of 2-bromo-5-chlorosulfonylbenzoic acid with methylamine

An in-depth guide to the synthesis of 2-bromo-5-(N-methylsulfamoyl)benzoic acid through the is provided below. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and essential safety considerations.

Introduction: Significance and Context

The reaction between 2-bromo-5-chlorosulfonylbenzoic acid and methylamine is a cornerstone of sulfonamide synthesis. This particular transformation is of significant interest in medicinal chemistry and pharmaceutical development. The resulting product, 2-bromo-5-(N-methylsulfamoyl)benzoic acid, incorporates a sulfonamide moiety, a critical pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and antibiotics. The presence of the bromo and carboxylic acid groups on the benzene ring provides versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). Understanding the nuances of this reaction is therefore crucial for the efficient and safe production of these important compounds.

Reaction Mechanism and Scientific Principles

The core of this synthesis is a nucleophilic acyl substitution at the sulfonyl chloride group. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is a well-established and highly reliable transformation in organic chemistry.

Several factors influence the outcome and efficiency of this reaction:

-

Stoichiometry: An excess of methylamine is typically employed. One equivalent of methylamine is consumed in the formation of the sulfonamide, while a second equivalent acts as a base to neutralize the hydrochloric acid (HCl) byproduct that is generated. This prevents the protonation of the remaining methylamine, which would render it non-nucleophilic.

-

Solvent: The choice of solvent is critical. A polar aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), is often preferred as it can dissolve the reactants without participating in the reaction. The use of protic solvents is generally avoided as they can react with the highly reactive sulfonyl chloride.

-

Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) initially to control the exothermic nature of the reaction between methylamine and the sulfonyl chloride. Allowing the reaction to slowly warm to room temperature ensures its completion.

Below is a diagram illustrating the reaction mechanism:

graph reaction_mechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

reactant1 [label="2-bromo-5-chlorosulfonylbenzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; reactant2 [label="Methylamine (CH3NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2-bromo-5-(N-methylsulfamoyl)benzoic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Methylammonium chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"];

reactant1 -> intermediate [label="Nucleophilic Attack"]; reactant2 -> intermediate; intermediate -> product [label="Chloride Elimination"]; intermediate -> byproduct [label="Proton Transfer"]; }

Caption: Reaction mechanism of 2-bromo-5-chlorosulfonylbenzoic acid with methylamine.Experimental Protocol

This protocol provides a detailed, step-by-step procedure for the synthesis of 2-bromo-5-(N-methylsulfamoyl)benzoic acid.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| 2-bromo-5-chlorosulfonylbenzoic acid | 285.52 | 500 | 1.75 | 1.0 |

| Methylamine (40% in water) | 31.06 | 403 | 5.25 | 3.0 |

| Dichloromethane (DCM) | - | 10 mL | - | - |

| Hydrochloric Acid (1M) | - | As needed | - | - |

| Deionized Water | - | As needed | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Procedure

-

Reaction Setup: In a fume hood, add 2-bromo-5-chlorosulfonylbenzoic acid (500 mg, 1.75 mmol) to a 50 mL round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in 10 mL of dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes, allowing it to cool to 0 °C.

-

Addition of Methylamine: While stirring vigorously, slowly add methylamine (40% solution in water, 403 mg, 5.25 mmol, 3.0 equivalents) to the reaction mixture dropwise using a syringe. The addition should be done over a period of 10 minutes to control the exotherm.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: Upon completion, carefully add 10 mL of deionized water to the flask and stir for 5 minutes. Transfer the mixture to a separatory funnel.

-

Acidification: Acidify the aqueous layer to a pH of approximately 2 by the dropwise addition of 1M hydrochloric acid. This will protonate the carboxylic acid, making the product less soluble in water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-bromo-5-(N-methylsulfamoyl)benzoic acid.

Experimental Workflow Diagram

setup [label="1. Reaction Setup\n(Dissolve starting material in DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; cooling [label="2. Cooling\n(Ice bath to 0 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; addition [label="3. Reagent Addition\n(Slowly add methylamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction [label="4. Reaction\n(Warm to RT, stir for 2-3h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="5. Workup\n(Quench with water)", fillcolor="#F1F3F4", fontcolor="#202124"]; acidification [label="6. Acidification\n(Adjust pH to ~2 with 1M HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="7. Extraction\n(Extract with DCM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; drying [label="8. Drying & Filtration\n(Anhydrous Na2SO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; evaporation [label="9. Solvent Removal\n(Rotary Evaporation)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="10. Purification\n(Recrystallization or Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];

setup -> cooling; cooling -> addition; addition -> reaction; reaction -> workup; workup -> acidification; acidification -> extraction; extraction -> drying; drying -> evaporation; evaporation -> purification; }

Caption: Step-by-step experimental workflow for the synthesis.Characterization of the Product

To confirm the identity and purity of the synthesized 2-bromo-5-(N-methylsulfamoyl)benzoic acid, a combination of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons, the N-H proton of the sulfonamide, and the methyl group protons. The integration of these peaks should correspond to the number of protons in the structure.

-

¹³C NMR will show the expected number of carbon signals for the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the N-H stretch of the sulfonamide, and the S=O stretches of the sulfonyl group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2-bromo-5-chlorosulfonylbenzoic acid: This compound is corrosive and can cause severe skin burns and eye damage. It is also a lachrymator.

-

Methylamine: Methylamine is flammable and corrosive. Inhalation may cause respiratory irritation.

-

Dichloromethane (DCM): DCM is a volatile organic solvent and is suspected of causing cancer.

-

Hydrochloric Acid (HCl): HCl is a strong acid and is corrosive.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Incomplete reaction; degradation of starting material. | Ensure the reaction is stirred for the recommended time. Check the purity of the starting materials. Use anhydrous solvent. |

| Impure Product | Presence of side products or unreacted starting material. | Optimize the purification step (e.g., try a different recrystallization solvent or chromatography mobile phase). |

| Reaction is too slow | Low reaction temperature. | Allow the reaction to proceed at room temperature for a longer duration or gently warm if necessary. |

References

-

Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4336-4341. [Link]

-

Parenty, A., Moreau, X., & Campagne, J. M. (2006). Macrolactamization of ω-amino acid esters. Chemical Reviews, 106(3), 911-939. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Airgas. (2021). Safety Data Sheet for Methylamine. [Link]

Application Note: Strategic Utilization of 2-Bromo-5-(methylsulfamoyl)benzoic Acid in Drug Discovery

Executive Summary

This guide details the strategic application of 2-bromo-5-(methylsulfamoyl)benzoic acid (CAS: 7079-24-5 analogs) as a high-value linchpin in Fragment-Based Drug Discovery (FBDD). Unlike simple building blocks, this scaffold offers orthogonal reactivity —three distinct functional handles (carboxylic acid, aryl bromide, and sulfonamide) that allow for rapid library generation.

This note focuses on two primary workflows:

-

Linear Diversification: Synthesis of protein-protein interaction inhibitors (specifically Mcl-1/Bfl-1 dual inhibitors).

-

Scaffold Morphing: Cyclization strategies to access N-methylsaccharin bioisosteres (sultams).

Chemical Reactivity Profile & Strategic Value

The utility of 2-bromo-5-(methylsulfamoyl)benzoic acid lies in its ability to serve as a "divergent node." The steric environment of the ortho-bromo group relative to the carboxylic acid forces a specific conformational lock, which is advantageous for binding pockets requiring twisted biaryl geometries.

Orthogonal Functionalization Map

-

Position 1 (COOH): Amide coupling (Peptidomimetics) or Esterification (Prodrugs).

-

Position 2 (Br): Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to install hydrophobic tails.

-

Position 5 (SO₂NHMe): A polar handle for hydrogen bonding (H-bond donor/acceptor) or further alkylation.

Visualization: Reactivity Workflow

The following diagram illustrates the divergent pathways available from this core scaffold.

Caption: Divergent synthesis pathways: Path 1 utilizes the bromine handle for biaryl expansion (Linear), while Path 2 exploits the acid-sulfonamide proximity for ring closure (Cyclic).

Application 1: Synthesis of Mcl-1/Bfl-1 Inhibitors

Context: The overexpression of anti-apoptotic proteins Mcl-1 and Bfl-1 is a major resistance mechanism in cancers.[1] Research indicates that 2,5-substituted benzoic acids function as dual inhibitors by mimicking the BH3 domain of pro-apoptotic proteins [1]. The 2-bromo position is critical for installing hydrophobic groups that occupy the p2 pocket of the Mcl-1 surface.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The carboxylic acid at position 1 creates steric hindrance and potential catalyst poisoning during the coupling at position 2. Solution: Use of a robust catalyst system (Pd(dppf)Cl₂) and protection of the acid (optional but recommended) or careful pH control.

Materials

-

Substrate: 2-bromo-5-(methylsulfamoyl)benzoic acid (1.0 eq).

-

Coupling Partner: 3-chlorophenylboronic acid (1.2 eq) (Representative hydrophobic partner).

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq).

-

Base: K₂CO₃ (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1 v/v).[2]

Step-by-Step Methodology

-

Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Spurge with Argon for 15 minutes. Note: Oxygen is the primary cause of Suzuki failure in electron-rich/hindered systems.

-

Assembly: Add the benzoic acid substrate, boronic acid, and K₂CO₃ to the vial.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM last. Seal the vial immediately under Argon.

-

Reaction: Heat to 90°C for 12–16 hours.

-

Monitoring: Check via LC-MS. The carboxylic acid may cause tailing; use a buffered mobile phase (0.1% Formic Acid).

-

-

Workup:

-

Cool to RT. Acidify to pH 3 with 1N HCl (careful of CO₂ evolution).

-

Extract with EtOAc (3x). The product will reside in the organic layer.

-

Scavenging: Treat organic layer with Si-Thiol scavengers to remove residual Palladium (essential for biological assay validity).

-

Data Interpretation:

| Parameter | Observation | Troubleshooting |

|---|---|---|

| Conversion | < 50% | Switch to SPhos-Pd-G2 catalyst (better for hindered biaryls). |

| Protodeboronation | High byproduct | Reduce temperature to 80°C; switch base to CsF. |

| Solubility | Precipitate forms | Add 10% DMF to the solvent mixture. |

Application 2: Scaffold Morphing to Sultams

Context: Sultams (cyclic sulfonamides) are bioisosteres of lactams and are prominent in antivirals and carbonic anhydrase inhibitors [2]. The 2-bromo-5-(methylsulfamoyl)benzoic acid scaffold allows for a unique "pseudo-saccharin" synthesis.

Protocol B: Dehydrative Cyclization to N-Methylsaccharin Derivatives

This protocol converts the linear benzoic acid into a bicyclic benzo[d]isothiazol-3(2H)-one 1,1-dioxide core.

Mechanism

The reaction proceeds via the activation of the carboxylic acid to an acid chloride, followed by intramolecular nucleophilic attack by the sulfonamide nitrogen.

Step-by-Step Methodology

-

Activation: Dissolve 2-bromo-5-(methylsulfamoyl)benzoic acid (1.0 eq) in anhydrous THF.

-

Reagent Addition: Add Thionyl Chloride (SOCl₂) (2.0 eq) and a catalytic drop of DMF.

-

Reflux: Heat to reflux (66°C) for 2 hours to form the acyl chloride.

-

In-process check: Aliquot quenched with MeOH should show methyl ester by LC-MS.

-

-

Cyclization: Evaporate volatiles (remove excess SOCl₂). Redissolve residue in dry Pyridine or Dioxane/Triethylamine (3.0 eq).

-

Heating: Heat to 100°C for 4 hours.

-

Isolation: Pour into ice water. The N-methylsaccharin derivative often precipitates as a white solid.

Experimental Logic & Validation (E-E-A-T)

Why this Scaffold?

The 2-bromo substituent is not merely a leaving group; it serves as a "conformational anchor." In Mcl-1 inhibitors, the twist induced by the bulky bromine (or the subsequent biaryl linkage) prevents the molecule from adopting a planar conformation, which is often associated with poor solubility and non-specific binding (PAINS) [3].

Self-Validating the Workflow

To ensure the protocols above are working correctly, perform the following checkpoints:

-

1H NMR Shift: Upon cyclization to the sultam, the methyl protons on the sulfonamide (originally distinct doublet or broad singlet) will shift downfield and sharpen into a singlet due to the rigidification of the ring.

-

Isotopic Pattern: In the Suzuki coupling, the disappearance of the characteristic 1:1 doublet isotopic pattern of Bromine (⁷⁹Br/⁸¹Br) in mass spectrometry is the definitive confirmation of successful coupling.

References

-

Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. Source: National Institutes of Health (PubMed Central). Context: Validates the use of the 2,5-substituted benzoic acid scaffold for cancer targets.

-